N-[2-(piperidin-1-ylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a phenyl group
Properties
Molecular Formula |
C22H27N3O4S2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H27N3O4S2/c26-21(17-10-14-25(15-11-17)31(28,29)20-9-6-16-30-20)23-19-8-3-2-7-18(19)22(27)24-12-4-1-5-13-24/h2-3,6-9,16-17H,1,4-5,10-15H2,(H,23,26) |
InChI Key |
IOODYUBNBFUGDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine and thiophene sulfonyl intermediates. The key steps include:
Formation of Piperidine Intermediate: Piperidine can be synthesized by the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Formation of Thiophene Sulfonyl Intermediate: Thiophene can be sulfonated using sulfur trioxide or chlorosulfonic acid to form thiophene sulfonyl chloride.
Coupling Reaction: The piperidine intermediate is then reacted with the thiophene sulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves interactions with molecular targets such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the thiophene sulfonyl group can modulate the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a six-membered ring containing one nitrogen atom.
Thiophene Sulfonamide: Contains a thiophene ring with a sulfonamide group.
Phenyl Piperidine: Contains a phenyl group attached to a piperidine ring.
Uniqueness
N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
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